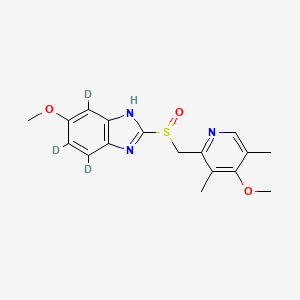
Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Qingyangshengenin, also known as a pregnane glycoside, is a C21 steroidal aglycone . It is isolated from the root of Cynanchum otophyllum, a plant in the Asclepiadaceae family . It has been found to have anti-cancer activity .
Synthesis Analysis
The synthesis of Qingyangshengenin involves isolation from the roots of Cynanchum ascyrifolium . The structures of these compounds were determined on the basis of spectroscopic and chemical evidence .Physical And Chemical Properties Analysis
Qingyangshengenin is a solid substance with an off-white to light yellow color . It has a molecular weight of 500.58 and a formula of C28H36O8 . It is soluble in organic solvents such as methanol, ethanol, and DMSO .properties
CAS RN |
1808159-02-5 |
|---|---|
Product Name |
Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4 |
Molecular Formula |
C56H84O20 |
Appearance |
Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



